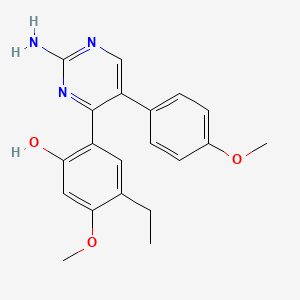

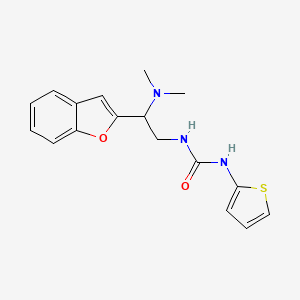

N-(2-carbamoylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-carbamoylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a chemical compound that belongs to the class of dihydropyridines. It has been of great interest to researchers due to its potential applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry.

Aplicaciones Científicas De Investigación

Catalytic and Antibacterial Activities

A study by Özdemir et al. (2012) synthesized a derivative of pyridine-2,6-dicarboxamide and evaluated its antibacterial activities against both Gram-positive and Gram-negative bacteria. Additionally, the compound demonstrated catalytic activity, particularly as an efficient catalyst for the transfer hydrogenation reaction of various ketones under mild conditions. The study also involved crystallization in two polymorphic forms, with their structures determined using single crystal X-ray diffraction techniques. This research highlights the potential of such compounds in catalysis and antibacterial applications (Özdemir et al., 2012).

Antitubercular Activity

Mohammadpour (2012) investigated dihydropyridines (DHPs) with carboxamides in the 3 and 5 positions for anti-tuberculosis activity. A series of N-aryl1,4-dihydropyridine-3,5-dicarboxamides were synthesized and screened against Mycobacterium smegmatis and BCG. Some compounds showed promising MBCs, comparable to that of isoniazid, indicating their potential as antitubercular agents (Mohammadpour, 2012).

Anti-Cancer and FGF1 Inhibition

Misra et al. (2017) synthesized a series of N-carbamoyl-6-oxo-1-phenyl-1, 6-dihydropyridine-3-carboxamide derivatives and evaluated their cytotoxic activity against fibroblast growth factor 1 (FGF1), which plays a crucial role in tumor cell proliferation and survival. Molecular docking studies indicated that these derivatives have good affinity toward FGF1, suggesting their potential as anti-cancer agents (Misra et al., 2017).

Molecular Structures and Hydrogen Bonding

Martínez-Martínez et al. (1998) focused on the synthesis and structural investigation of oxamide derivatives, including a study on the intramolecular three-center hydrogen bonding. This research contributes to our understanding of the molecular geometry and stability of such compounds, which is essential for their application in various fields (Martínez-Martínez et al., 1998).

Brain-Specific Delivery

Tedjamulia et al. (1985) evaluated the potential of radioiodinated phenylamines attached to dihydropyridine carriers for brain-specific delivery of radiopharmaceuticals. The study indicated that dihydropyridine-coupled radiopharmaceuticals could cross the blood-brain barrier, suggesting their potential use in measuring cerebral blood perfusion (Tedjamulia et al., 1985).

Propiedades

IUPAC Name |

N-(2-carbamoylphenyl)-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3/c1-14-7-2-3-8-15(14)13-24-12-6-10-17(21(24)27)20(26)23-18-11-5-4-9-16(18)19(22)25/h2-12H,13H2,1H3,(H2,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFDXEUVTZJPKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine](/img/structure/B2497404.png)

![1-(4-Bromophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2497405.png)

![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(3,3-dimethyl-2H-1-benzofuran-5-yl)methanone;hydrochloride](/img/structure/B2497407.png)

![(E)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2497409.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2497412.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2497413.png)